molecular formula C11H9ClN2S B11603358 2-[(4-Chlorobenzyl)thio]pyrimidine

2-[(4-Chlorobenzyl)thio]pyrimidine

Cat. No.: B11603358
M. Wt: 236.72 g/mol
InChI Key: WRIWPZLMOVTJQN-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)thio]pyrimidine is a synthetic pyrimidine derivative designed for research and development purposes, particularly in medicinal chemistry and drug discovery. Pyrimidines functionalized with a thioether group, such as a benzylthio moiety, are recognized as valuable scaffolds due to their diverse biological activities . While specific data on this exact compound may be limited in the public scientific literature, research on structurally similar chlorobenzylthio-substituted pyrimidines indicates significant potential for exploration. Studies on analogous compounds have shown that the chlorobenzylthio group can contribute to various pharmacologically relevant properties . The structural motif of a thio-substituted pyrimidine is a key feature in many compounds investigated for their biological activity . The presence of the sulfur atom and the chlorobenzyl group in the molecular structure provides sites for potential interaction with biological targets and allows for further chemical modification. Researchers are exploring such compounds for a wide range of potential applications based on the established profiles of related molecules. These include investigations into antimicrobial , anti-inflammatory , and anticancer properties. The compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should conduct their own thorough safety and handling assessments prior to use.

Properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]pyrimidine

InChI

InChI=1S/C11H9ClN2S/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2

InChI Key

WRIWPZLMOVTJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis of 2-[(4-Chlorobenzyl)thio]pyrimidine

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with 4-chlorobenzyl chloride in the presence of a suitable base. Various methods have been reported, including the use of phosphorous oxychloride, which facilitates the introduction of the thio group at the 2-position of the pyrimidine ring.

Biological Properties

The compound exhibits a range of biological activities, making it a valuable candidate for drug development:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves inhibiting protein synthesis by binding to ribosomal subunits .
  • Antiviral Properties : The compound has been investigated for its antiviral effects, particularly against viruses that cause respiratory infections .
  • Antitumor Activity : Research indicates that derivatives of 2-thiopyrimidines, including this compound, demonstrate potent antitumor effects against several cancer cell lines such as HeLa and K562 .
  • Anti-inflammatory Effects : The compound has also shown potential as an anti-inflammatory agent, which could be beneficial in treating conditions like rheumatoid arthritis .

Anticancer Agents

The structural modifications in pyrimidine derivatives, particularly those containing sulfur groups like this compound, have led to the development of novel anticancer agents. Case studies have demonstrated their effectiveness against various cancers, including breast cancer and melanoma .

Antiplatelet Drugs

Recent studies have evaluated the potential of pyrimidine derivatives as antiplatelet agents. The introduction of alkylamino groups at the 4-position enhances their therapeutic efficacy .

Antimicrobial Formulations

The compound can be utilized as a building block for synthesizing more complex heterocyclic compounds aimed at developing new antibiotics or antifungal agents. Its broad-spectrum activity makes it a candidate for formulations targeting resistant strains .

Case Studies

StudyFindings
Pathak et al. (2017)Demonstrated significant antibacterial activity against Mycobacterium tuberculosis using thiopyrimidine derivatives .
Ismail et al. (2024)Reported on the anticancer evaluation of pyrimidine-based compounds showing high efficacy against multiple tumor cell lines .
Research on Antiplatelet ActivityEvaluated modified pyrimidines for their ability to inhibit platelet aggregation, indicating potential for cardiovascular therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with thioether or sulfanyl substituents exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 2-[(4-Chlorobenzyl)thio]pyrimidine with structurally related analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents at Key Positions LogP Key Activity
This compound C₁₁H₉ClN₂S 236.72 C-2: 4-Chlorobenzylthio ~3.8* Antiviral, Antimicrobial
6-(4-Chlorobenzyl)-2-(2-diethylamino)ethylthio-5-methylpyrimidin-4(3H)-one (4a) C₁₈H₂₃ClN₃OS 376.91 C-6: 4-Chlorobenzyl; C-2: diethylaminoethylthio 2.9 Antibacterial
6-(4-Chlorobenzyl)-2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one (5a) C₁₈H₂₁ClN₃OS 362.89 C-6: 4-Chlorobenzyl; C-2: pyrrolidinylethylthio 3.1 Antifungal
4-{[(4-Chlorobenzyl)sulfanyl]methyl}-6-[(4-chlorophenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine C₂₃H₁₇Cl₂N₃S₂ 470.44 C-4: Chlorobenzylsulfanylmethyl; C-6: chlorophenylsulfanyl 6.87 Not reported (high lipophilicity)

Notes:

  • *Estimated LogP for this compound based on analogous structures.
  • The 4-chlorobenzyl group at C-6 or C-2 enhances antibacterial activity, while cyclic amine substituents (e.g., pyrrolidinyl) improve antifungal properties .

Structure-Activity Relationship (SAR) Insights

C-2 Substituents: Alkylthio groups with tertiary amines (e.g., diethylamino or pyrrolidinyl) enhance antifungal activity by improving cellular uptake and target binding .

C-6 Substituents : The 4-chlorobenzyl group increases antibacterial potency, likely due to its electron-withdrawing effects and hydrophobic interactions with bacterial enzymes .

Lipophilicity : Higher LogP values (e.g., 6.87 for the bis-sulfanyl derivative in ) correlate with prolonged half-lives but may reduce solubility, necessitating formulation optimization.

Q & A

Q. What are the standard synthetic routes for 2-[(4-Chlorobenzyl)thio]pyrimidine?

The synthesis typically involves nucleophilic substitution reactions. A common method starts with 4,6-diarylpyrimidine derivatives, where the thioether group is introduced via reaction with 4-chlorobenzyl thiol. Key steps include:

  • Core Formation : Condensation of thiourea with α,β-unsaturated ketones to form the pyrimidine backbone.
  • Thioether Introduction : Reaction of the pyrimidine intermediate with 4-chlorobenzyl chloride in the presence of a base (e.g., KOH) under anhydrous conditions.
  • Purification : Use of column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization to achieve >95% purity.
    Reference: A 2017 study reported a 66% yield using this method, confirmed by 1^1H-NMR and HRMS .

Q. How is the purity of this compound validated in experimental settings?

Analytical techniques include:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to monitor impurities (<2%).
  • NMR Spectroscopy : 1^1H and 13^{13}C-NMR to confirm structural integrity (e.g., δ 4.55 ppm for SCH2_2, δ 8.34 ppm for pyrimidine CH) .
  • Mass Spectrometry : HRMS (ESI) to verify molecular ions (e.g., [M+H]+^+ at m/z 544.9064) .

Q. What biological activities have been preliminarily reported for this compound?

Early studies highlight:

  • Anticancer Potential : Inhibition of STAT3-DNA binding (IC50_{50} = 2.5–3.8 μM) in pancreatic cancer models via hydrophobic interactions with the DNA-binding domain .
  • Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria, likely due to thioether-mediated membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 4-chlorobenzylthio group?

Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
  • Catalysts : Use of phase-transfer catalysts (e.g., PEG-400) to improve reaction rates in heterogeneous systems .
  • Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., oxidation of thiols).
    Example: A 2024 study achieved 85% yield by optimizing solvent and catalyst ratios .

Q. What computational strategies are used to study structure-activity relationships (SAR)?

  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict interactions with targets like STAT3, identifying key residues (e.g., Lys609, Arg382) for binding .
  • 3D-QSAR Models : Highlight steric and electronic contributions of substituents (e.g., 4-chlorophenyl enhances hydrophobic interactions) .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?

  • Dynamic NMR : Resolve tautomerism or rotational barriers by variable-temperature experiments.
  • 2D Techniques : HSQC and HMBC clarify ambiguous 13^{13}C-1^1H correlations, especially in crowded aromatic regions .
  • Cross-Validation : Compare with crystallographic data (e.g., C–C bond lengths from single-crystal X-ray studies) .

Q. What strategies mitigate instability of this compound under physiological conditions?

  • pH Buffering : Store in neutral buffers (pH 7.4) to prevent thioether hydrolysis.
  • Lyophilization : Enhance shelf life by removing water, reducing oxidative degradation .
  • Prodrug Design : Mask the thioether group with ester linkages, improving stability in vivo .

Q. How are bioactivity discrepancies addressed across different cell lines?

  • Dose-Response Profiling : Use IC50_{50} curves to account for cell-specific permeability (e.g., Panc-1 vs. HeLa cells) .
  • Metabolic Stability Assays : Incubate with liver microsomes to identify degradation pathways.
  • Target Validation : CRISPR knockouts confirm STAT3 dependency in observed anticancer effects .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFMaximizes nucleophilicity
CatalystPEG-400 (10 wt%)Enhances reaction rate
Temperature70–80°CMinimizes side reactions
PurificationEtOAc/petroleum ether (1:24)Isolates product with >95% purity

Q. Table 2. Biological Activity Profile

Assay TypeResultModel System
STAT3 InhibitionIC50_{50} = 2.5 μMPanc-1 pancreatic cancer cells
AntimicrobialMIC = 32 μg/mLS. aureus (Gram-positive)

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